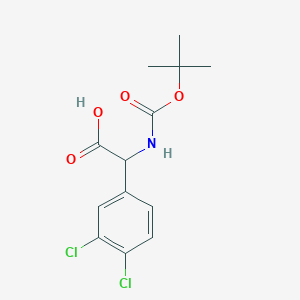

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIXQOHZODWWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a bulky dichlorophenyl group, imparts specific conformational constraints and potential for novel interactions when incorporated into peptide-based therapeutics or small molecule inhibitors. The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental procedures, and critical process considerations.

Synthetic Strategy Overview

The is most effectively approached via a multi-step sequence, commencing with a modified Strecker synthesis. This classical yet robust method allows for the efficient construction of the α-amino acid scaffold from the corresponding aldehyde. The subsequent hydrolysis of the intermediate α-aminonitrile, followed by the protection of the resulting amino group, yields the final product. This strategy is favored for its use of readily available starting materials and its amenability to scale-up.

Part 1: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile

The initial step involves the formation of an α-aminonitrile from 3,4-dichlorobenzaldehyde. This reaction proceeds through the in-situ formation of an imine, which is subsequently attacked by a cyanide anion.

Reaction Mechanism

The reaction is initiated by the condensation of 3,4-dichlorobenzaldehyde with an ammonium salt to form an imine. The cyanide ion then attacks the electrophilic carbon of the imine, yielding the α-aminonitrile. The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous and organic phases.

Experimental Protocol

-

To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) in a suitable organic solvent such as dichloromethane or toluene, add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

-

A phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.05 eq), can be added to enhance the reaction rate.

-

The biphasic mixture is stirred vigorously at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile, which can be used in the subsequent step without further purification or purified by recrystallization if necessary.

Part 2: Hydrolysis to 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

The hydrolysis of the nitrile functional group to a carboxylic acid is a critical step. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be readily isolated.

Reaction Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. Water then attacks this carbon, and following a series of proton transfer and tautomerization steps, the nitrile is converted to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.

Experimental Protocol

-

The crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile from the previous step is dissolved in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.

-

The solution is heated to reflux (typically 80-100 °C) for several hours (6-12 hours), with the progress of the hydrolysis monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base like sodium hydroxide.

-

The precipitated solid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Boc-Protection of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

The final step involves the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically employing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Experimental Protocol

-

2-Amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) is suspended in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

-

A base, such as sodium bicarbonate or sodium hydroxide (2.0-2.5 eq), is added to the suspension, and the mixture is stirred until the amino acid dissolves.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) is added portion-wise to the solution at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The remaining aqueous solution is acidified to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid), leading to the precipitation of the N-Boc protected amino acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 3,4-Dichlorobenzaldehyde | 2-Amino-2-(3,4-dichlorophenyl)acetonitrile | NaCN, NH₄Cl | 85-95% |

| 2 | 2-Amino-2-(3,4-dichlorophenyl)acetonitrile | 2-Amino-2-(3,4-dichlorophenyl)acetic acid | Conc. HCl | 70-85% |

| 3 | 2-Amino-2-(3,4-dichlorophenyl)acetic acid | This compound | Boc₂O, NaHCO₃ | 90-98% |

Visual Workflow

An In-depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid (CAS: 142121-95-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tert-butoxycarbonyl-amino)-2-(3,4-dichlorophenyl)acetic acid, a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. We will delve into its chemical rationale, synthesis, and applications, offering field-proven insights to support your research and development endeavors.

Strategic Importance in Modern Drug Discovery

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid serves as a crucial building block in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. Its strategic value is rooted in two key structural features: the Boc-protected amine and the 3,4-dichlorophenyl moiety.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.[1][2] This protection is fundamental in stepwise synthetic sequences, such as solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions of the highly nucleophilic amine.[3][4] The Boc group's stability under a wide range of non-acidic conditions, coupled with its clean and straightforward removal using mild acids like trifluoroacetic acid (TFA), offers a high degree of synthetic control.[5][6] This orthogonality is paramount when constructing complex molecules with multiple functional groups.[2]

-

The 3,4-Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring significantly influences the molecule's physicochemical properties. The chlorine atoms enhance lipophilicity, which can improve cell membrane permeability—a critical factor in drug design.[5] Furthermore, the specific substitution pattern can dictate binding affinities to biological targets and influence the overall conformation of the resulting peptide or small molecule. The 3,4-dichlorophenyl group is found in a variety of biologically active compounds, suggesting its potential to confer desirable pharmacological properties.

Physicochemical and Computed Properties

A thorough understanding of the compound's properties is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 142121-95-7 | [7] |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄ | [8] |

| Molecular Weight | 320.17 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | [5] |

| Computed logP | 3.6438 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis and Methodologies

The synthesis of this compound can be approached through two primary stages: the asymmetric synthesis of the core amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, followed by the protection of the amino group with the Boc moiety.

Asymmetric Synthesis of the Amino Acid Core

The creation of the chiral center at the alpha-carbon is the most critical step. Several strategies for the asymmetric synthesis of α-amino acids can be employed:

-

Resolution of a Racemic Mixture: A classical approach involves the synthesis of the racemic amino acid followed by resolution using a chiral resolving agent.

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereochemistry.

-

Asymmetric Catalysis: This is a highly efficient and modern approach. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst can yield the desired enantiomer with high selectivity.[9] Another powerful method involves the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst or a chiral auxiliary.[10]

Boc Protection of the Amino Group: A Validated Protocol

The introduction of the Boc group is a well-established and reliable transformation. The following protocol is based on standard procedures for the N-Boc protection of amino acids.[1][11][12]

Reaction Scheme:

Figure 1: General scheme for Boc protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Basification: Add a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution and stir vigorously to create a basic environment (pH > 10). This deprotonates the amino group, enhancing its nucleophilicity.

-

Addition of Boc Anhydride: While maintaining vigorous stirring, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 eq) to the reaction mixture. The reaction is often performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent like n-hexane to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of approximately 3. This protonates the carboxylic acid, causing the product to precipitate out of the solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A base is crucial to deprotonate the amino group, making it a more potent nucleophile to attack the carbonyl carbon of the Boc anhydride.

-

Solvent System: A biphasic system like dioxane/water is often used to dissolve both the polar amino acid and the non-polar Boc anhydride.

-

Acidification: Acidification is necessary to protonate the carboxylate salt of the product, rendering it less water-soluble and allowing for its extraction into an organic solvent.

Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the dichlorophenyl ring, the α-proton, the amide proton, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

¹³C NMR: Will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the α-carbon, and the carbons of the aromatic ring and the tert-butyl group.[13]

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the urethane of the Boc group, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

-

Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should correspond to the molecular formula.

Applications in Drug Development and Peptide Synthesis

As a non-natural amino acid, this compound is a valuable tool for introducing conformational constraints and novel pharmacophoric features into peptides.

Workflow for Incorporation into Peptides via SPPS:

Figure 2: A generalized workflow for the incorporation of this compound into a peptide chain using Boc-strategy solid-phase peptide synthesis (SPPS).

The incorporation of this amino acid can lead to peptides with:

-

Enhanced Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases.

-

Modified Biological Activity: The dichlorophenyl group can interact with receptors in novel ways, potentially leading to increased potency or altered selectivity.[5]

-

Improved Pharmacokinetic Properties: The lipophilic nature of the side chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Safety and Handling

While specific toxicity data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

References

- Scholars Research Library - Der Pharma Chemica.

- PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.

- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health.

- Preparation method of Boc-glycine. Patsnap Eureka.

- Experimental Procedures. The Royal Society of Chemistry.

- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.

- Preparation method of Boc-glycine. Google Patents.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. GSC Online Press.

- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. PubMed.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Buy (S)-N-Boc-2-(3,4-dichlorophenyl)glycine [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. parchem.com [parchem.com]

- 8. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 13. ijcr.info [ijcr.info]

A Technical Guide to the Strategic Application of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a specialized non-natural amino acid derivative. While direct data on its intrinsic biological activity is limited, its true value lies in its strategic application as a chiral building block for the synthesis of novel therapeutic candidates. The molecular architecture, featuring a Boc-protected amine, a chiral alpha-carbon, and a 3,4-dichlorophenyl pharmacophore, presents a versatile scaffold for medicinal chemists. This document will elucidate the compound's physicochemical properties, explore the known biological activities of structurally related analogues, provide detailed experimental protocols for its chemical manipulation, and outline a strategic vision for its use in drug discovery pipelines, particularly in oncology and infectious disease research.

Physicochemical Properties and Structural Analysis

This compound (CAS: 142121-95-7) is a synthetic amino acid derivative designed for use in organic synthesis.[1][2] Its structure is optimized for stability, controlled reactivity, and incorporation into larger, more complex molecules.

| Property | Value | Source |

| CAS Number | 142121-95-7 | [1] |

| Molecular Formula | C13H15Cl2NO4 | [1] |

| Molecular Weight | 320.17 g/mol | [1] |

| Synonyms | Boc-3,4-dichloro-DL-phenylglycine | [3] |

Structural Component Rationale

-

The Boc (tert-butyloxycarbonyl) Group: This widely used protecting group renders the primary amine nucleophilically inert under basic and neutral conditions, making it ideal for multi-step synthesis.[] Its key advantage is its lability under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), allowing for selective deprotection without compromising other acid-sensitive functional groups in the molecule.[5] This orthogonal protection strategy is fundamental to modern peptide synthesis and medicinal chemistry.[6]

-

The 3,4-Dichlorophenyl Moiety: This structural motif is a known pharmacophore present in a wide array of bioactive molecules. The two chlorine atoms significantly alter the electronic properties and lipophilicity of the phenyl ring, creating opportunities for specific halogen bonding and hydrophobic interactions within protein binding pockets. This substitution pattern is found in compounds with demonstrated anticancer and antimicrobial activities.

-

The α-Amino Acid Scaffold: As a non-natural amino acid, this compound allows for the introduction of unique side chains into peptides or peptidomimetics, potentially enhancing stability against proteolysis or conferring novel binding properties. The chiral center at the alpha-carbon is critical, as stereochemistry is a determinant factor in biological activity.

Predicted and Observed Biological Activities of Structurally Related Compounds

The true potential of this compound as a synthetic precursor is best understood by examining the biological activities of compounds that share its core dichlorophenylacetic acid structure. This analysis provides a rationale for directing discovery efforts.

Anticancer Activity

The dichlorophenyl group is a key feature in several classes of cytotoxic agents.

-

Dichlorophenylacrylonitriles: Studies have shown that derivatives like (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibit potent growth inhibition (GI50 = 0.127 µM) with high selectivity for the MCF-7 breast cancer cell line.[7] Molecular docking studies suggest these compounds bind effectively within the target, correlating predicted binding efficiency with observed cytotoxicity.[7]

-

Pyridine and Thiazole Derivatives: Other heterocyclic structures incorporating a dichlorophenyl moiety have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) or as dual Bcr-Abl/HDAC inhibitors, representing promising strategies in cancer therapy.[8][9]

-

Acetylenic Amine Derivatives: Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid have demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, indicating the utility of the dichlorophenyl scaffold in this therapeutic area.[10]

Antimicrobial Activity

The dichlorophenylacetamide substructure has been successfully incorporated into antifungal agents.

-

Quinazoline Derivatives: A notable example is 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline, which was found to have both in vitro and in vivo activity against the pathogenic yeast Cryptococcus neoformans.[11] Mechanistic studies indicated that this compound inhibits the incorporation of precursors into RNA and protein, effectively halting macromolecular synthesis in the fungus.[11]

Plant Growth Regulation

While not a direct application in human drug discovery, the activity of the core structure in other biological systems is informative.

-

Auxin-like Activity: 3,4-Dichlorophenylacetic acid (Dcaa) has been identified as an auxin analog that promotes root growth in crops by acting through the plant's auxin signaling pathway.[12] This demonstrates the ability of the dichlorophenylacetic acid scaffold to interact specifically with protein receptors and elicit a downstream biological response.

Experimental Protocols for Synthetic Utilization

As a building block, this compound is designed for two primary modes of chemical elaboration: reaction at the C-terminus (carboxylic acid) and reaction at the N-terminus (amine), following deprotection.

Protocol: N-Terminus Boc-Deprotection and Amide Coupling

This protocol describes the removal of the Boc protecting group and subsequent formation of an amide bond with a new building block (e.g., another amino acid, a scaffold with a carboxylic acid).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Carboxylic acid coupling partner (R-COOH)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for complete consumption of starting material.

-

Solvent Removal: Remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the deprotected amine.

-

Coupling Reaction: Dissolve the TFA salt in anhydrous DMF. Add the carboxylic acid coupling partner (1.1 eq) and HATU (1.1 eq).

-

Base Addition: Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise. The reaction is typically basic (pH > 8).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol: High-Throughput Screening (HTS) Cascade

Once a small library of derivatives has been synthesized from the building block, a systematic screening process is required to identify bioactive "hits."

Procedure:

-

Primary Screen: Plate a panel of relevant cell lines (e.g., MCF-7, A549, HCT116 for oncology) in 96- or 384-well plates. Add the synthesized compounds at a single high concentration (e.g., 10 µM).

-

Cell Viability Assay: After a 48-72 hour incubation, assess cell viability using a standard method such as MTT, resazurin (alamarBlue), or CellTiter-Glo.

-

Hit Identification: Identify compounds that cause a significant reduction in cell viability (e.g., >50% inhibition) compared to a vehicle control (e.g., DMSO). These are designated as primary hits.

-

Dose-Response Analysis: Re-test the primary hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

-

Secondary/Mechanistic Assays: For potent compounds, proceed to more specific assays to elucidate the mechanism of action, such as kinase activity assays, apoptosis assays (caspase activation, PARP cleavage), or target engagement studies.

Future Directions and Conclusion

This compound represents a high-potential starting material for drug discovery campaigns. The presence of the 3,4-dichlorophenyl pharmacophore, a motif validated in multiple therapeutic areas, provides a strong rationale for its use. Future efforts should focus on creating diverse libraries through both N-terminal and C-terminal modifications.

Strategic recommendations include:

-

Kinase Inhibitor Libraries: The dichlorophenyl moiety is common in kinase inhibitors. Coupling the deprotected amine with various hinge-binding scaffolds could yield novel inhibitors of therapeutically relevant kinases.

-

Antimicrobial Peptidomimetics: Incorporating this non-natural amino acid into short peptide sequences could lead to novel antimicrobial agents with enhanced stability and specific activity profiles.

-

Structure-Based Design: For derivatives that show promising activity, co-crystallization or advanced molecular modeling can be used to understand binding modes and guide the next generation of more potent and selective compounds.

References

- Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-176. [Link]

- Applichem. (n.d.). This compound.

- Al-Hujaily, E. M., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1336-1345. [Link]

- Charles, J. M., et al. (1996). Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in Rats. Fundamental and Applied Toxicology, 33(2), 161-165. [Link]

- Fayed, E. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information.

- Amer, M. H., et al. (2004). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology, 195(2-3), 209-219. [Link]

- Valentovic, M. A., et al. (2002). Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-231. [Link]

- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.

- Al-Suwaidan, I. A., et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133. [Link]

- Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]

- Al-Amiery, A. A., et al. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

- Sica, A. (2018). Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein. University of Salerno. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 7(5), 957-962. [Link]

- BioSpace. (2019, May 29). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]

- Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 869-878. [Link]

- Sigmak Lifesciences. (n.d.). Protected Amino Acid Building Blocks.

- Oufir, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]

- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.

Sources

- 1. appchemical.com [appchemical.com]

- 2. parchem.com [parchem.com]

- 3. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides an in-depth technical analysis of the solubility profile of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a key building block in medicinal chemistry.

As a non-proteinogenic amino acid derivative, this compound's unique structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group and a dichlorinated phenyl ring, presents a distinct and informative case study in solubility science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and actionable insights to guide laboratory work and decision-making.

Physicochemical Profile of the Target Compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. The key features of this compound are a blend of polar and non-polar characteristics that dictate its interaction with various solvents.

-

Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group significantly increases the non-polar character of the molecule, enhancing its stability and solubility in organic solvents.[][2]

-

3,4-Dichlorophenyl Ring: The chlorinated aromatic ring is hydrophobic, further contributing to the molecule's lipophilicity and influencing its solubility in non-polar environments.[3]

-

Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar solvents.

-

Amide Linkage (within the Boc group): The N-H bond of the protected amine can also participate in hydrogen bonding.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄ | ChemScene[4] |

| Molecular Weight | 320.17 g/mol | ChemScene[4] |

| Calculated LogP | 3.64 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | ChemScene[4] |

| Appearance | Crystalline Solid / White Powder | Smolecule[3] |

The high calculated LogP value (3.64) indicates a significant lipophilic character, predicting lower solubility in water and higher solubility in non-polar organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. The amphiphilic nature of this compound—possessing both significant hydrophobic regions and polar functional groups—results in a nuanced solubility profile.

Influence of Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the N-H of the Boc-carbamate. However, the large, non-polar surface area of the dichlorophenyl and tert-butyl groups disrupts the highly ordered hydrogen-bonding network of water, leading to limited aqueous solubility.[3] In alcohols like methanol and ethanol, the presence of an alkyl chain makes the solvent less polar than water, better accommodating the non-polar regions of the solute and resulting in enhanced solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the N-H proton. Crucially, they lack the highly structured hydrogen-bonding network of protic solvents, making them more effective at solvating the bulky, non-polar regions of the molecule. Consequently, high solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

-

Non-polar Solvents (e.g., Toluene, Hexane): The significant polarity imparted by the carboxylic acid group makes the compound poorly soluble in entirely non-polar solvents. While the dichlorophenyl and Boc groups have an affinity for these solvents, the energy required to break the intermolecular hydrogen bonds (dimerization) of the carboxylic acid is not compensated by the weak van der Waals interactions with the solvent.

The Effect of pH

The carboxylic acid moiety allows for a dramatic increase in aqueous solubility under basic conditions. Deprotonation of the carboxylic acid (pKa typically ~3-5) with a base (e.g., NaOH, NaHCO₃) forms a carboxylate salt. This introduction of an ionic charge significantly enhances the molecule's interaction with polar water molecules, leading to a substantial increase in solubility.

Qualitative and Quantitative Solubility Data

While precise, publicly available quantitative data is limited, a qualitative summary based on technical data for the target molecule and structurally similar compounds provides a strong directional guide for solvent selection.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Limited / Low | Large hydrophobic regions (Boc, dichlorophenyl) dominate.[3] |

| Methanol | Polar Protic | Soluble | Balances polarity for H-bonding with alkyl character for lipophilic regions.[3] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, slightly better for non-polar moieties. |

| Acetonitrile | Polar Aprotic | Soluble | Good polarity match for the overall molecule.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Very Soluble | Excellent H-bond acceptor, effectively solvates both polar and non-polar parts.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Very Soluble | Highly polar aprotic solvent, excellent for compounds with mixed polarity. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Intermediate polarity, effective for many Boc-protected amino acids. |

| Ethyl Acetate | Ester | Soluble | Good balance of polarity and lipophilicity. |

| Tetrahydrofuran (THF) | Ether | Soluble | Aprotic ether that can solvate a range of molecules. |

| Toluene | Aromatic | Sparingly Soluble | Primarily non-polar, struggles to solvate the carboxylic acid. |

| Hexane | Non-polar | Insoluble | Lacks polarity to overcome solute-solute interactions (H-bonding). |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing a reliable measurement.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Calibrated volumetric flasks and pipettes

-

Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures a visible solid residue remains at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should not change over the final hours of this period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration by comparing the result against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.

Visualizations

Logical Relationship Diagram

Caption: Structural features and their affinity for solvent classes.

Experimental Workflow Diagram

Caption: Shake-Flask method for thermodynamic solubility.

Conclusion and Recommendations

The solubility of this compound is governed by a balance between its large, lipophilic moieties and its polar, hydrogen-bonding carboxylic acid group. It exhibits limited solubility in water but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[3]

For practical applications:

-

Reaction Media: DMSO, DMF, THF, and Dichloromethane are excellent choices for conducting chemical reactions.

-

Purification: Recrystallization may be achieved using a solvent system where the compound is soluble at high temperatures but less soluble at room temperature, such as an ethanol/water or ethyl acetate/hexane mixture.

-

Stock Solutions for Biological Screening: DMSO is the industry standard for preparing high-concentration stock solutions due to its powerful solvating ability.

-

Aqueous Studies: For studies requiring an aqueous medium, solubility can be dramatically increased by preparing a salt solution using a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid.

This guide provides a robust framework for understanding and experimentally determining the solubility of this important compound, enabling more informed and efficient progress in research and development endeavors.

References

- PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

- PubChem. N-Boc-(2'-Chlorophenyl)glycine.

- PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.

- Manchester Organics. 2-(tert-butoxycarbonylamino)acetic acid. (2025, May 20).

- ResearchGate. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2025, August 10).

- ResearchGate. Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols with the temperature range from 283K to 323K. (2025, August 5).

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Imperative of Structural Verification

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a non-canonical amino acid derivative whose structural integrity is paramount for its intended use in drug discovery and materials science. The presence of a stereocenter, multiple functional groups (carbamate, carboxylic acid), and a halogenated aromatic ring necessitates a comprehensive analytical approach. A failure to rigorously confirm its structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant project delays.

This guide is structured to walk researchers through a logical workflow, beginning with fundamental property assessment and culminating in the synergistic interpretation of advanced spectroscopic data. The core philosophy is that no single analytical technique is sufficient; rather, it is the congruence of evidence from orthogonal methods that establishes an irrefutable structural proof.

Foundational Analysis: Physicochemical Properties and Purity

Before delving into complex spectroscopy, the identity and purity of the analyte must be established. The purity of the sample directly impacts the quality of all subsequent spectroscopic data.

Predicted Properties

A crucial first step is to calculate the expected properties based on the proposed structure. This provides a theoretical baseline against which all experimental data will be compared.

| Property | Value |

| Chemical Formula | C₁₃H₁₅Cl₂NO₄ |

| Molecular Weight | 320.17 g/mol |

| Monoisotopic Mass | 319.0327 g/mol |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The goal is to develop a method that resolves the main compound from any starting materials, by-products, or degradation products.

Expert Insight: The choice of a C18 column is based on the compound's moderate polarity, providing excellent retention and separation through hydrophobic interactions. The acidic mobile phase (formic acid) is critical for protonating the carboxylic acid group, ensuring a sharp, symmetrical peak shape by preventing its ionization.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for definitive structural analysis.

The Spectroscopic Gauntlet: A Multi-Technique Workflow

The core of structural confirmation lies in the application of multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide a comprehensive and self-validating picture.

Caption: Synergistic data integration for structural proof.

Conclusion: Achieving Unambiguous Confirmation

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. The process begins with establishing purity via HPLC. High-resolution mass spectrometry then confirms the exact molecular formula and the presence of the key chlorine isotopes. FTIR provides a rapid check for the essential carbamate and carboxylic acid functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive map of the atomic framework, confirming the precise connectivity and chemical environment of every atom in the molecule. When the data from each of these experiments aligns perfectly with the proposed structure, an unambiguous and trustworthy confirmation is achieved, paving the way for its successful application in research and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

literature review on 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

An In-depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Non-Natural Amino Acids

In the landscape of contemporary drug discovery and medicinal chemistry, the use of non-natural amino acids as building blocks is a cornerstone of rational drug design.[1] These tailored molecular fragments allow for the synthesis of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological properties. 2-(tert-butoxycarbonylamino)-2-(3,4-dichlorophenyl)acetic acid, hereafter referred to as Boc-3,4-Cl₂-Phg-OH, is a prime example of such a crucial intermediate. Its structure combines a dichlorinated phenyl ring, known to modulate bioactivity and metabolic stability, with an amino acid scaffold protected by the versatile tert-butyloxycarbonyl (Boc) group.[1][]

This guide, intended for researchers and scientists in drug development, provides a comprehensive overview of Boc-3,4-Cl₂-Phg-OH, from its synthesis and physicochemical properties to its strategic application in the construction of complex therapeutic agents. We will delve into the causality behind the synthetic choices and the functional implications of its unique structural motifs.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application. Boc-3,4-Cl₂-Phg-OH is a synthetic compound valued for its role as a protected amino acid building block. Its key identifiers and properties are summarized below. For comparative context, the properties of its deprotected analog, 2-amino-2-(3,4-dichlorophenyl)acetic acid, are also provided.

| Property | This compound | 2-amino-2-(3,4-dichlorophenyl)acetic acid |

| CAS Number | 142121-95-7[3][4] | 128349-50-8[5] |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄[3] | C₈H₇Cl₂NO₂[5] |

| Molecular Weight | 320.17 g/mol [3] | 220.05 g/mol [5] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-2-(3,4-dichlorophenyl)acetic acid | 2-amino-2-(3,4-dichlorophenyl)acetic acid[5] |

| SMILES | O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(Cl)C(Cl)=C1[3] | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-3,4-Cl₂-Phg-OH is a direct application of standard amine protection chemistry. The strategic choice of reagents and conditions is critical for achieving high yield and purity, avoiding side reactions, and ensuring the final product's integrity for downstream applications.

Causality of Experimental Design

The protocol described below is based on the well-established reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).

-

Starting Material : The synthesis commences with the unprotected amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid.

-

Solvent System : A mixture of 1,4-dioxane and water is chosen. Dioxane solubilizes the amino acid and Boc₂O, while water dissolves the inorganic base, creating a biphasic system that facilitates the reaction at the interface and simplifies workup.

-

Base : Sodium hydroxide (NaOH) is used to deprotonate the amino group, increasing its nucleophilicity, which is essential for its attack on the electrophilic carbonyl carbon of Boc₂O.[6] It also serves to keep the product in its carboxylate salt form, enhancing its solubility in the aqueous phase during the reaction.

-

Protection Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6][7]

-

Acidification : After the reaction, the aqueous layer is acidified with a mild acid like citric acid. This step has two purposes: to protonate the carboxylate of the product, rendering it less water-soluble and allowing it to be extracted into an organic solvent, and to neutralize any remaining base.

-

Extraction & Purification : Ethyl acetate is a standard choice for extracting moderately polar organic compounds. The final purification via column chromatography ensures the removal of any unreacted starting material or byproducts.

Experimental Workflow: Synthesis of Boc-3,4-Cl₂-Phg-OH

Caption: Workflow for the N-Boc protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Step-by-Step Synthesis Protocol

-

Dissolution : In a round-bottom flask, dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification : Cool the solution to 0°C in an ice bath and add 1N sodium hydroxide solution (2.2 eq) while stirring.

-

Boc Anhydride Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Solvent Removal : Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Acidification & Extraction : Cool the remaining aqueous solution to 0°C and acidify to pH 3 using a 10% citric acid solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel to obtain the final product.

The Boc Protecting Group: A Pillar of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[1][6]

-

Stability : The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[] This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

-

Orthogonality : In peptide synthesis, protecting groups must be "orthogonal," meaning one can be removed without affecting others. The Boc group is acid-labile, making it perfectly orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and hydrogenolysis-labile groups like Cbz (benzyloxycarbonyl).[6] This orthogonality is fundamental to the strategic assembly of complex peptides.

-

Mild Deprotection : Removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. The carbamic acid intermediate spontaneously decarboxylates to release the free amine.

Mechanism of Boc Deprotection

Caption: The iterative cycle of the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, the reliability of its protecting group chemistry, and the desirable pharmacological properties imparted by its dichlorophenyl moiety make it an indispensable asset for researchers aiming to synthesize next-generation therapeutics. By understanding the rationale behind its synthesis and the strategic advantages of its use, scientists can fully leverage its potential to build complex molecules that address unmet medical needs.

References

- Appchem. This compound | 142121-95-7. [Link]

- PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]

- PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. [Link]

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

- ResearchGate. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

- PubMed. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue. [Link]

Sources

An In-Depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in the fields of medicinal chemistry and peptide science. The strategic placement of a dichlorophenyl group on the α-carbon, combined with the versatile Boc protecting group, imparts unique conformational constraints and physicochemical properties. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering insights into its role in the development of novel therapeutics and peptidomimetics.

Introduction: The Significance of Non-Natural Amino Acids in Drug Discovery

The rational design of therapeutic agents often necessitates the incorporation of structural motifs not found in nature. Non-natural amino acids, such as this compound, are pivotal in this endeavor.[1][2][3] These synthetic constructs allow for the fine-tuning of pharmacological profiles by introducing specific steric, electronic, and conformational properties into peptides and small molecules.[4] The dichlorophenyl moiety can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions, while also improving metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, enabling controlled, stepwise assembly of complex molecules.[5][6]

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound (CAS 142121-95-7) is not readily apparent in the public domain, its emergence can be contextualized within the broader expansion of synthetic amino acid chemistry for drug discovery. The development of robust methods for the synthesis of α-aryl glycines provided the foundation for creating analogs with diverse aromatic substitutions. The utility of the Boc protecting group, popularized in the mid-20th century, made the synthesis of stable, versatile amino acid building blocks like the title compound feasible for broader application in solid-phase and solution-phase peptide synthesis. Its commercial availability from various suppliers indicates its established role as a research chemical.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value |

| CAS Number | 142121-95-7 |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄ |

| Molecular Weight | 320.17 g/mol |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid |

| Appearance | White to off-white solid |

Synthesis and Methodologies

The synthesis of this compound typically involves a multi-step process, beginning with the corresponding unprotected amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid. A general and widely adopted method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthetic Pathway

The synthesis can be conceptually broken down into two key stages: the formation of the α-amino acid backbone and the subsequent protection of the amino group.

Figure 1. Conceptual synthetic workflow for this compound.

Experimental Protocol: Boc Protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid

This protocol provides a representative procedure for the N-terminal Boc protection of the parent amino acid.

Materials:

-

2-amino-2-(3,4-dichlorophenyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extraction (Work-up):

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

-

Drying and Isolation:

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

Causality of Experimental Choices:

-

The use of a base (NaOH or TEA) is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of Boc₂O.

-

The reaction is typically performed at a low temperature initially to control the exothermic reaction and minimize side product formation.

-

Acidification during the work-up protonates the carboxylate, making the product soluble in organic solvents for extraction.

Applications in Drug Development and Research

The primary application of this compound lies in its use as a building block for the synthesis of peptides and peptidomimetics with potential therapeutic applications.

Peptidomimetics and Conformational Constraint

Incorporating this non-natural amino acid into a peptide sequence introduces significant conformational constraints. The bulky dichlorophenyl group restricts the rotational freedom around the α-carbon, influencing the local and global secondary structure of the peptide. This can lead to peptides with enhanced stability against enzymatic degradation and improved binding affinity for their biological targets.

Structure-Activity Relationship (SAR) Studies

In drug discovery, systematic modifications of a lead compound are performed to understand the structure-activity relationship. This compound serves as a valuable tool in these studies, allowing researchers to probe the effects of a dichlorinated aromatic ring at a specific position within a molecule.

Figure 2. Applications of this compound in therapeutic development.

Conclusion and Future Outlook

This compound represents a key example of how the strategic design of non-natural amino acids can significantly impact drug discovery and development. Its unique combination of a conformationally restricting dichlorophenyl group and a versatile Boc protecting group makes it an invaluable tool for medicinal chemists. As the demand for more sophisticated and targeted therapeutics continues to grow, the use of such specialized building blocks is expected to increase, paving the way for the creation of novel peptides and small molecules with enhanced efficacy and safety profiles.

References

- Barberis, C., Voyer, N., Roby, J., CheÂnard, S., Tremblay, M., & Labrie, P. (2001). Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. Tetrahedron, 57(13), 2965-2972.

- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Advancing Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134.

- BenchChem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Singh, I., & Sharma, A. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- Verma, D., & Kumar, S. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.

- Latacz, G., Pekala, E., Ciopińska, A., & Kieć-Kononowicz, K. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.

- PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.

- PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.

- Vector Labs. (n.d.). Boc Protected Amino Acids.

- BOC Sciences. (n.d.). Cyclic Amino Acids.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- BOC Sciences. (n.d.). BOC-amino acids.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CA1310017C - Process for the preparation of 2, 6-dichlorodiphenylamino-acetic acid derivatives - Google Patents [patents.google.com]

- 3. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. US6822121B2 - Production process of cyclohexenyl ketones - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid: A Technical Guide

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Intermediates and active pharmaceutical ingredients (APIs) must be characterized with the highest degree of certainty to ensure purity, stability, and ultimately, safety and efficacy. 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral building block of significant interest, incorporating a dichlorinated phenyl ring that can modulate pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in its synthetic utility, enabling sequential peptide couplings and other synthetic transformations.[1]

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the definitive spectroscopic characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide will elucidate the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is paramount for obtaining high-quality NMR data. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral integrity.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. The use of a precise analytical balance is crucial for accurate concentration determination, which can influence relaxation delays and quantitative measurements.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical; it must dissolve the analyte without reacting with it, and its residual proton signals should not overlap with key analyte resonances.[1] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is an excellent alternative for less soluble compounds or when observing exchangeable protons like those on carboxylic acids and N-H groups.

-

Transfer the solution to a 5 mm NMR tube. To avoid interfering signals from solid impurities, it is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent. This step is essential for maintaining a stable magnetic field throughout the experiment.

-

Tune and shim the instrument to optimize the magnetic field homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and higher resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer, 16 scans, with a 1-second relaxation delay). The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, 1024 scans, with a 2-second relaxation delay). Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.

-

Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift values for analogous structures, including N-Boc-phenylglycine and dichlorinated aromatic compounds.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. Its chemical shift can be highly dependent on concentration and solvent. |

| ~7.5 | doublet | 1H | Ar-H | Aromatic proton ortho to the dichlorinated carbon, showing coupling to the adjacent aromatic proton. |

| ~7.4 | doublet of doublets | 1H | Ar-H | Aromatic proton between the two chlorine atoms, showing coupling to the two adjacent aromatic protons. |

| ~7.2 | doublet | 1H | Ar-H | Aromatic proton meta to the dichlorinated carbon, showing coupling to the adjacent aromatic proton. |

| ~5.3 | doublet | 1H | α-CH | The alpha-proton is coupled to the adjacent N-H proton. |

| ~5.1 | doublet | 1H | -NH | The amide proton is coupled to the alpha-proton. This signal will disappear upon D₂O exchange. |

| 1.45 | singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic strong singlet in the upfield region.[1] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below, based on values for similar structures.[3][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~155 | -NHCOO- | The carbonyl carbon of the Boc group. |

| ~138 | Ar-C | Quaternary aromatic carbon attached to the amino acid moiety. |

| ~133 | Ar-C | Quaternary aromatic carbon attached to a chlorine atom. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-C | Quaternary aromatic carbon attached to a chlorine atom. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~127 | Ar-CH | Aromatic methine carbon. |

| ~80 | -C(CH₃)₃ | The quaternary carbon of the Boc group. |

| ~58 | α-CH | The alpha-carbon of the amino acid. |

| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrational frequencies of different chemical bonds.

Experimental Protocol: FT-IR Analysis of a Solid Sample

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation.[6]

1. Sample Preparation and Analysis (ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Alternatively, the KBr pellet method can be used:

-

Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr powder in an agate mortar.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the instrument's sample holder and acquire the spectrum.[6]

Diagram: FT-IR Experimental Workflow (ATR)

Caption: Workflow for FT-IR analysis using the ATR method.

Predicted FT-IR Spectral Data

The following table outlines the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H stretch | The stretching vibration of the N-H bond in the Boc-protected amine. |

| ~3000-2500 | Broad | O-H stretch | The characteristic broad absorption of the hydrogen-bonded O-H group in the carboxylic acid. |

| ~1710 | Strong | C=O stretch (acid) | The carbonyl stretch of the carboxylic acid. |

| ~1690 | Strong | C=O stretch (Boc) | The carbonyl stretch of the Boc protecting group. |

| ~1500-1600 | Medium | Aromatic C=C stretch | Stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~1160 | Strong | C-O stretch | Stretching vibration of the C-O bonds in the Boc group and the carboxylic acid. |

| ~800-900 | Strong | C-H out-of-plane bend | Bending vibrations of the C-H bonds on the substituted aromatic ring. |

| ~700-800 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation